molecular formula C18H22N2O3S B2614993 8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797740-64-7

8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2614993
CAS No.: 1797740-64-7
M. Wt: 346.45
InChI Key: ZQTLWIFGVDMTPI-UHFFFAOYSA-N
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Description

8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This is achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.

    Introduction of the sulfonyl group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like pyridine.

    Attachment of the benzoyl group: This step involves acylation, where the benzoyl group is attached using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or benzoyl groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary amines, alcohols.

    Substitution: Substituted sulfonamides or benzamides.

Scientific Research Applications

8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene is unique due to its combination of a bicyclic core with sulfonyl and benzoyl functional groups. This structural complexity imparts distinct chemical reactivity and biological activity, setting it apart from simpler compounds like benzylamine and dichloroaniline.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c21-18(20-15-4-3-5-16(20)9-8-15)14-6-10-17(11-7-14)24(22,23)19-12-1-2-13-19/h3-4,6-7,10-11,15-16H,1-2,5,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTLWIFGVDMTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3C4CCC3C=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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